Fungicidal Potency Against Opportunistic Pathogens Versus Cryptolepine
Ring-opened 3-phenylaminopyridinium analogs, which include the pharmacophore of 3-Pyridinamine, N-phenyl-5-(3-quinolinyl)-, demonstrate a dramatic improvement in antifungal potency compared to the natural product cryptolepine. Against Candida albicans (Ca) and Cryptococcus neoformans (Cn), this compound class achieves over a 100-fold and 250-fold increase in potency, respectively, while also exhibiting several-fold lower cytotoxicity towards Vero cells [1].
| Evidence Dimension | Antifungal Potency (IC50) and Cytotoxicity (TC50) |
|---|---|
| Target Compound Data | For the class of ring-opened 3-phenylaminopyridinium analogs: >100-fold more potent vs. Ca, >250-fold more potent vs. Cn. Several-fold lower cytotoxicity. |
| Comparator Or Baseline | Cryptolepine: IC50 against Ca = 20 µg/mL; TC50 in Vero cells = 3.2 µg/mL. |
| Quantified Difference | Potency improvement: >100-fold (Ca), >250-fold (Cn). Cytotoxicity reduction: several-fold. |
| Conditions | In vitro assay against Candida albicans, Cryptococcus neoformans, and Vero cells. |
Why This Matters
This data demonstrates that the compound's core scaffold successfully decouples antifungal activity from host cell toxicity, a critical therapeutic index improvement over the lead natural product cryptolepine.
- [1] Mazu, T. K., Etukala, J. R., Zhu, X. Y., Jacob, M. R., Khan, S. I., Walker, L. A., & Ablordeppey, S. Y. (2011). Identification of 3-phenylaminoquinolinium and 3-phenylaminopyridinium salts as new agents against opportunistic fungal pathogens. Bioorganic & Medicinal Chemistry, 19(1), 524-533. View Source
